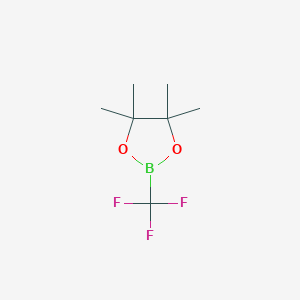

4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane

Beschreibung

4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane (CAS: 1073339-21-5) is a boronate ester featuring a trifluoromethyl-substituted phenyl ring. Its molecular formula is C₁₃H₁₆BF₃O₂, with a molecular weight of 272.074 g/mol. The compound is structurally characterized by a pinacol (tetramethyl-1,3,2-dioxaborolane) backbone, which stabilizes the boron center and enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings . The trifluoromethyl group at the ortho position of the phenyl ring imparts unique electronic and steric properties, making this compound valuable in pharmaceutical and materials chemistry for introducing fluorinated motifs .

Eigenschaften

Molekularformel |

C7H12BF3O2 |

|---|---|

Molekulargewicht |

195.98 g/mol |

IUPAC-Name |

4,4,5,5-tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C7H12BF3O2/c1-5(2)6(3,4)13-8(12-5)7(9,10)11/h1-4H3 |

InChI-Schlüssel |

PNZZKSQUINXBAO-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Trifluoromethylboronic Acid

Trifluoromethylboronic acid is a challenging intermediate due to the electron-withdrawing nature of the CF₃ group, which destabilizes the boron center. A validated method involves halogen-metal exchange followed by boronation:

-

Reaction Setup :

-

Acidic Workup :

Key Data :

Esterification with Pinacol

The boronic acid is condensed with pinacol under anhydrous conditions:

-

Reaction Conditions :

-

Purification :

Key Data :

Alternative Methods and Optimization Approaches

Direct Boron-Trifluoromethyl Bond Formation

Recent advances propose transition-metal-mediated coupling to bypass boronic acid isolation:

Solvent and Temperature Optimization

-

Solvent Screening : THF and DCM provide optimal solubility for boronic acids, while DMF enhances metal-catalyzed reactions.

-

Temperature Control : Low temperatures (−78°C to −100°C) prevent boronic acid decomposition during synthesis.

Characterization and Analytical Data

Spectroscopic Analysis

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4,4,5,5-Tetramethyl-2-(Trifluormethyl)-1,3,2-Dioxaborolan hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird häufig als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen.

Biologie: Die Verbindung kann bei der Synthese von biologisch aktiven Molekülen, einschließlich Pharmazeutika, verwendet werden.

Medizin: Es spielt eine Rolle bei der Entwicklung neuer Medikamente und Therapeutika.

Industrie: Die Verbindung wird bei der Herstellung von fortgeschrittenen Materialien und Spezialchemikalien verwendet.

Wirkmechanismus

Der Mechanismus, durch den 4,4,5,5-Tetramethyl-2-(Trifluormethyl)-1,3,2-Dioxaborolan seine Wirkungen ausübt, beinhaltet die Wechselwirkung seines Boratoms mit verschiedenen molekularen Zielstrukturen. Das Boratom kann stabile Komplexe mit anderen Molekülen bilden, wodurch verschiedene chemische Umwandlungen erleichtert werden. Die Trifluormethylgruppe erhöht die Reaktivität und Stabilität der Verbindung, wodurch sie zu einem vielseitigen Reagenz in der organischen Synthese wird.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a crucial reagent in organic chemistry. Its ability to facilitate the synthesis of complex molecules allows chemists to develop compounds with specific functionalities. The presence of the trifluoromethyl group enhances reactivity and selectivity in reactions, making it invaluable for synthesizing pharmaceuticals and other organic compounds.

Key Features:

- Versatile Reagent: Useful for forming carbon-carbon bonds and functional group transformations.

- Selective Reactions: Enables targeted synthesis of desired products while minimizing by-products.

Development of Fluorinated Compounds

The trifluoromethyl group in 4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane is particularly beneficial in the design of fluorinated pharmaceuticals. These compounds often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts.

Applications:

- Pharmaceuticals: Used in the synthesis of drug candidates that require fluorination for improved efficacy and metabolic stability.

- Agrochemicals: Contributes to the development of more effective agricultural chemicals with better performance characteristics.

Material Science

In material science, this compound is employed to enhance the properties of polymers and coatings. Its incorporation into materials can improve thermal stability and chemical resistance, which are critical for high-performance applications.

Advantages:

- Improved Mechanical Properties: Enhances durability and performance under various environmental conditions.

- Thermal Stability: Suitable for applications requiring materials that can withstand high temperatures.

Analytical Chemistry

This compound acts as a key intermediate in the preparation of analytical standards. This is essential for the detection and quantification of various substances in complex mixtures.

Significance:

- Standard Preparation: Facilitates the creation of reliable standards for analytical methods.

- Quantification Techniques: Supports advanced analytical techniques such as chromatography and mass spectrometry.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

Research has demonstrated that utilizing this compound in synthetic pathways can lead to the successful development of new drug candidates with superior pharmacokinetic profiles compared to traditional methods.

Case Study 2: Polymer Development

In a study focusing on advanced materials, the incorporation of this compound into polymer matrices resulted in significant improvements in thermal resistance and mechanical strength. This has implications for industries requiring durable materials under extreme conditions.

Wirkmechanismus

The mechanism by which 4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of its boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical transformations. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Variations

The primary distinction among pinacol boronate esters lies in the substituent attached to the boron atom. Below is a comparative analysis with key analogs:

Notes:

- Synthesis Yields : The phenethyl derivative achieves a high yield (93%) via cobalt-catalyzed hydroboration , while the dichloro-dimethoxyphenyl analog is synthesized in 92% yield using N-chlorosuccinimide (NCS) .

- ¹¹B NMR : Most derivatives exhibit ¹¹B NMR shifts near δ 33.7 , consistent with the pinacol boronate framework .

- Electronic Effects: Electron-withdrawing groups (e.g., CF₃, NO₂) increase the boron center’s electrophilicity, enhancing reactivity in cross-couplings. Steric bulk (e.g., octyl, terphenyl) can hinder catalytic accessibility .

Case Study: Selectivity in C-H Borylation

In a study comparing HBpin (parent pinacol borane) and B₂pin₂ , the trifluoromethyl-substituted boronate showed distinct regioselectivity in aromatic C-H borylation. The CF₃ group’s steric and electronic effects enabled ortho-selective borylation, unlike less hindered analogs .

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article explores the compound's biological activity, applications in organic synthesis, and its potential in medicinal chemistry.

- Chemical Formula : C13H16BF3O2

- CAS Number : 214360-65-3

- Molecular Weight : 273.08 g/mol

The structure features a trifluoromethyl group which significantly influences its reactivity and biological properties.

Antiparasitic Activity

Recent studies have highlighted the potential of compounds similar to this compound in antiparasitic applications. For instance, modifications of the dioxaborolane structure have been shown to enhance activity against Plasmodium falciparum, the causative agent of malaria.

Case Study: Dihydroquinazolinone Derivatives

In a study focusing on the optimization of dihydroquinazolinone derivatives that target PfATP4 (a sodium pump in P. falciparum), it was found that introducing a trifluoromethyl group improved the efficacy of analogs significantly. The best-performing compounds exhibited an EC50 value of against malaria parasites, showcasing how fluorinated compounds can enhance biological activity .

Applications in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its ability to facilitate the formation of carbon-boron bonds makes it valuable for constructing complex organic molecules.

Key Applications:

- Fluorinated Pharmaceuticals : The trifluoromethyl group enhances the biological activity and stability of drug candidates.

- Material Science : Used in developing polymers with improved thermal and mechanical properties suitable for high-performance applications.

- Analytical Chemistry : Acts as an intermediate for preparing analytical standards .

Toxicity and Safety Profile

While the compound shows promise in various applications, understanding its toxicity is crucial for further development. Preliminary assessments indicate that compounds with similar structures can exhibit low toxicity levels; however, detailed toxicological studies are necessary to confirm safety profiles before clinical applications.

Data Table: Biological Activity Overview

| Compound Structure | Target Organism | EC50 (µM) | Notes |

|---|---|---|---|

| Dihydroquinazolinone with Trifluoromethyl | P. falciparum | 0.010 | Enhanced activity due to fluorination |

| This compound | Various | TBD | Versatile reagent in organic synthesis |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via coupling reactions between trifluoromethyl-substituted aryl/heteroaryl halides and pinacol boronic esters. For example, 2-chloro-5-(trifluoromethyl)phenylboronic acid can react with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or dioxane at 80–100°C . Key factors affecting yield include:

- Catalyst loading : 1–5 mol% Pd.

- Base : K₂CO₃ or CsF for deprotonation.

- Reaction time : 12–24 hours under inert atmosphere.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization.

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to verify substituent positions and boron coordination .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions).

- Elemental Analysis : Validate C, H, B, and F content .

- X-ray Crystallography : For crystalline derivatives, bond lengths and angles confirm the dioxaborolane ring geometry .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : Acts as a boronic ester partner to form biaryl bonds in pharmaceuticals and materials .

- Fluorinated Building Blocks : The trifluoromethyl group enhances electronic properties in agrochemicals or OLED materials .

- Protecting Group : Stabilizes boronic acids during multi-step syntheses .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Nature : The -CF₃ group reduces electron density on the boron center, slowing transmetallation but improving stability against protodeboronation.

- Optimization Strategies :

- Use stronger bases (e.g., Cs₂CO₃) to enhance reactivity .

- Add ligands (e.g., SPhos) to stabilize Pd intermediates .

- Data Comparison : Reactions with -CF₃ substituents show ~10–15% lower yields compared to -CH₃ analogs due to slower kinetics, but higher functional group tolerance .

Q. What are the challenges in synthesizing derivatives with sensitive functional groups (e.g., amino or hydroxyl)?

- Methodological Answer :

- Instability Issues : Boronates react with protic groups, requiring protection/deprotection strategies. For example:

- Amino Groups : Protect as Boc or Fmoc derivatives before coupling .

- Hydroxyl Groups : Convert to silyl ethers (e.g., TBS) .

- Alternative Routes : Use pre-functionalized boronic esters (e.g., 4-fluorobenzyl derivatives) to bypass direct modification .

Q. How can contradictory data on reaction yields or selectivity be resolved?

- Case Study : Discrepancies in Suzuki-Miyaura yields (e.g., 60% vs. 80% in similar conditions):

- Root Causes :

- Oxygen Sensitivity : Inconsistent inert atmosphere handling .

- Catalyst Purity : Commercial Pd sources vary in activity .

- Resolution Protocol :

Replicate reactions under strict anhydrous/anaerobic conditions.

Use standardized Pd catalysts (e.g., Pd(OAc)₂ with consistent lot numbers).

Analyze by HPLC to track side products (e.g., homocoupling) .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.